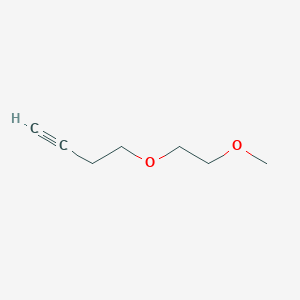
4-(2-Methoxyethoxy)-1-butyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(But-3-yn-1-yloxy)-2-methoxyethane is an organic compound with the molecular formula C7H12O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes both an alkyne and an ether functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(but-3-yn-1-yloxy)-2-methoxyethane typically involves the reaction of 3-butyn-1-ol with 2-methoxyethanol in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-butyn-1-ol is replaced by the methoxyethanol group.
Industrial Production Methods
In an industrial setting, the production of 1-(but-3-yn-1-yloxy)-2-methoxyethane can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can also enhance the reaction efficiency.
化学反应分析
Types of Reactions
1-(But-3-yn-1-yloxy)-2-methoxyethane undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form a diketone or carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The ether group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation reactions.
Substitution: Strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are used for substitution reactions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted ethers depending on the nucleophile used.
科学研究应用
1-(But-3-yn-1-yloxy)-2-methoxyethane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving alkynes and ethers.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
作用机制
The mechanism of action of 1-(but-3-yn-1-y
属性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC 名称 |
4-(2-methoxyethoxy)but-1-yne |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-9-7-6-8-2/h1H,4-7H2,2H3 |
InChI 键 |
XTUAFUDBFBKUEW-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




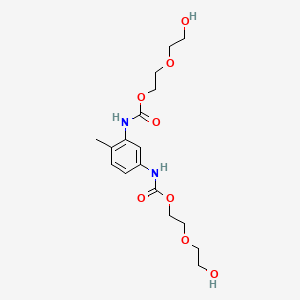
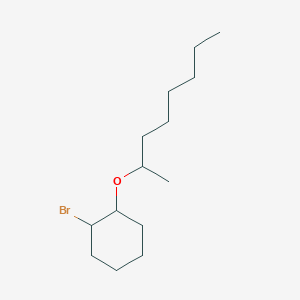
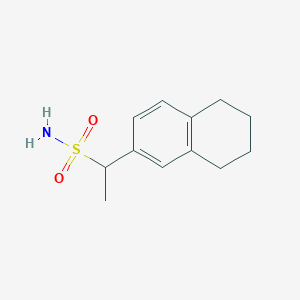
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13642888.png)
![4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridine-3-methanamine](/img/structure/B13642890.png)
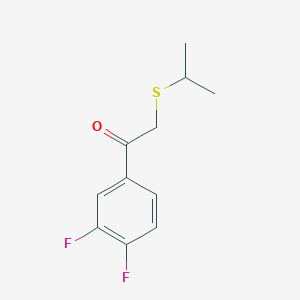
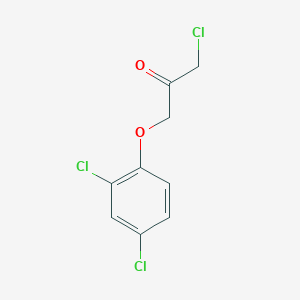
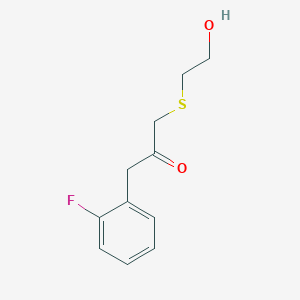
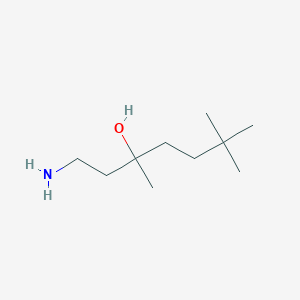
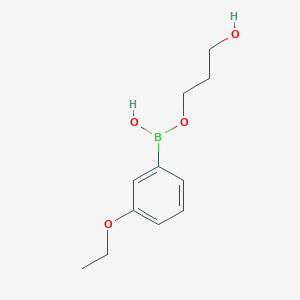

![5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine](/img/structure/B13642935.png)
